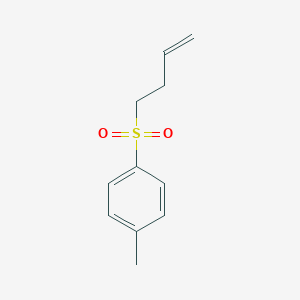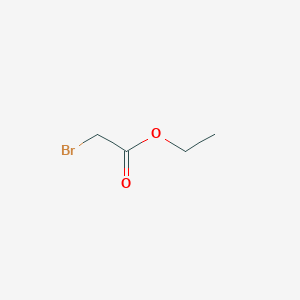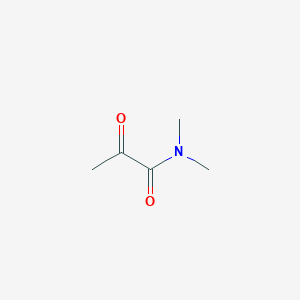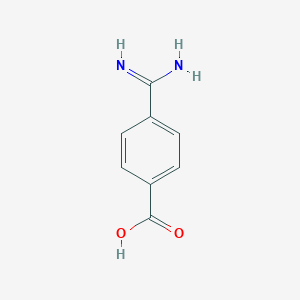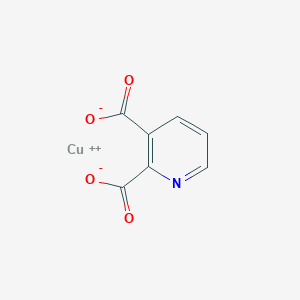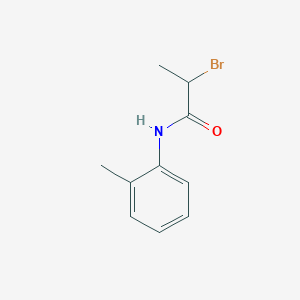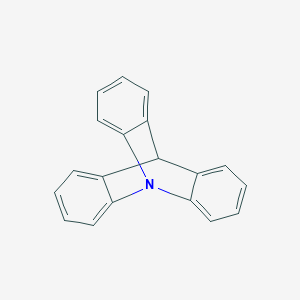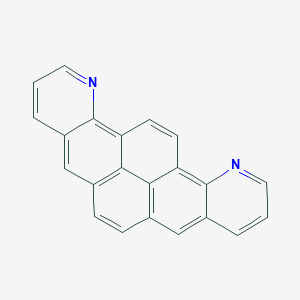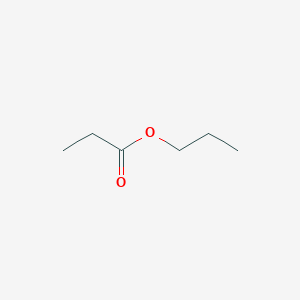![molecular formula C19H22N6O2 B091378 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea CAS No. 18393-13-0](/img/structure/B91378.png)
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a complex structure, and its synthesis requires specialized techniques and equipment.
Mechanism Of Action
The mechanism of action of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is not fully understood. However, it is thought to act by inhibiting certain enzymes or proteins that are involved in cancer cell growth and proliferation. This compound may also have effects on other biological pathways, including inflammation and cell signaling.
Biochemical And Physiological Effects
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has been shown to have biochemical and physiological effects in various studies. This compound has been shown to inhibit the growth and proliferation of certain types of cancer cells, and it may have potential as a therapeutic agent. Additionally, this compound has been shown to have effects on various biological pathways, including inflammation and cell signaling.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea in lab experiments include its potential as a therapeutic agent and its effects on various biological pathways. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the mechanism of action and potential side effects of this compound are not fully understood, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the study of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on specific biological pathways in more detail. Additionally, the synthesis method of this compound could be optimized to make it more accessible for research purposes. Overall, the study of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has the potential to lead to new discoveries in the field of scientific research.
Synthesis Methods
The synthesis of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is a multi-step process that involves the use of various reagents and solvents. The exact synthesis method may vary depending on the specific application of the compound, but in general, it involves the reaction of two or more precursor molecules to form the final product. The synthesis of this compound requires specialized equipment and expertise, and it is not a trivial process.
Scientific Research Applications
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has been studied for its potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, and it may have potential as a therapeutic agent. Additionally, this compound has been studied for its effects on various biological pathways, including inflammation and cell signaling.
properties
CAS RN |
18393-13-0 |
|---|---|
Product Name |
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea |
Molecular Formula |
C19H22N6O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[(9bS)-5-oxo-1,2,3,9b-tetrahydropyrrolo[2,1-a]isoindol-9-yl]-3-[5-[(2S)-pyrrolidin-2-yl]-1H-pyrazol-3-yl]urea |
InChI |
InChI=1S/C19H22N6O2/c26-18-11-4-1-5-13(17(11)15-7-3-9-25(15)18)21-19(27)22-16-10-14(23-24-16)12-6-2-8-20-12/h1,4-5,10,12,15,20H,2-3,6-9H2,(H3,21,22,23,24,27)/t12-,15-/m0/s1 |
InChI Key |
IWOOJEZSDPRYAZ-WFASDCNBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3[C@@H]5CCCN5C4=O |
SMILES |
C1CC(NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3C5CCCN5C4=O |
Canonical SMILES |
C1CC(NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3C5CCCN5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




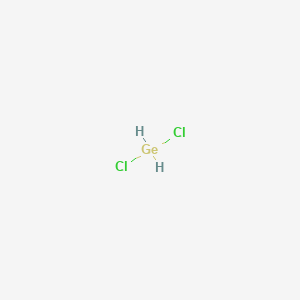

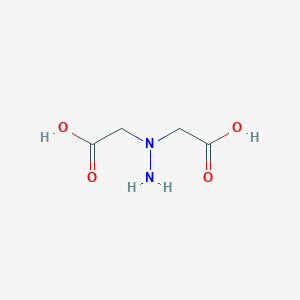
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
